2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S/c1-18(2,3)15-5-7-16(8-6-15)25(23,24)22-13-11-21(12-14-22)17-19-9-4-10-20-17/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIUYTIQMHSAMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- IUPAC Name : 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine
This structure features a pyrimidine ring substituted with a piperazine moiety linked to a sulfonamide group, which is known for enhancing solubility and biological activity.
Anticancer Properties
Research indicates that compounds with similar structures to this compound exhibit significant anticancer activity. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells . The incorporation of the piperazine ring may enhance the compound's ability to interact with biological targets involved in tumor growth.
Antimicrobial Activity
Compounds containing sulfonamide groups are recognized for their antimicrobial properties. The presence of the piperazine and pyrimidine rings may contribute to enhanced efficacy against bacterial strains. Research has demonstrated that similar derivatives can inhibit bacterial growth effectively, making them potential candidates for antibiotic development .
CNS Disorders
The piperazine moiety is often associated with neuropharmacological effects. Compounds like this compound may possess anxiolytic or antidepressant properties due to their ability to modulate neurotransmitter systems. Preliminary studies suggest that derivatives of piperazine can influence serotonin and dopamine pathways, which are crucial in treating mood disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound is also noteworthy. Similar pyrimidine derivatives have been evaluated for their ability to reduce inflammation in animal models, suggesting that this compound may have therapeutic effects in conditions like arthritis or other inflammatory diseases .
Synthesis Methodologies
The synthesis of this compound typically involves the following steps:
- Formation of the Piperazine Ring : The synthesis begins with the reaction of tert-butylbenzene sulfonyl chloride with piperazine.
- Pyrimidine Ring Formation : The next step involves cyclization to form the pyrimidine ring, often through condensation reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to inhibition or modulation of their activity. The pathways involved in these interactions depend on the specific biological system being studied .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Sulfonyl-Modified Piperazine-Pyrimidine Derivatives
- Bulk and Lipophilicity : The tert-butyl group in the target compound is bulkier and more lipophilic than fluorophenyl () or methyl () substituents, which may reduce crystallinity and lower melting points compared to polar sulfonyl analogs .
- Synthetic Challenges : Alkylation reactions (e.g., bromobutyl derivatives in ) show lower yields (18%) compared to sulfonylation (e.g., 78% for fluorophenylsulfonyl in ), highlighting the efficiency of sulfonyl group incorporation .
Physicochemical and Analytical Data
- Melting Points: Sulfonyl derivatives generally exhibit high melting points (>200°C), with methylsulfonyl analogs () reaching 289–291°C due to strong intermolecular interactions .
- Spectroscopic Data : Fluorophenylsulfonyl derivatives () and oxazolo-pyrimidines () are characterized by $ ^1H $-NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS (e.g., MH$^+$ 494.19 for methanesulfonyl derivatives in ) .
Biological Activity
The compound 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine is a derivative of pyrimidine that incorporates a piperazine moiety and a sulfonyl group. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H20N4O2S
- Molecular Weight : 320.41 g/mol
- SMILES Notation : CC(C)(C)c1ccc(cc1)S(=O)(=O)N2CCN(CC2)c3ncccn3
The presence of the tert-butylbenzenesulfonyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Sulfonamide derivatives have shown efficacy against bacterial strains by inhibiting folic acid synthesis.
- Antitumor Activity : Pyrimidine derivatives are often studied for their potential in cancer treatment due to their ability to interfere with nucleic acid synthesis.
- Central Nervous System Effects : Piperazines are known for their neuroactive properties, potentially affecting neurotransmitter systems.
Antimicrobial Activity
A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibition against various pathogens. The mechanism involved inhibition of dihydropteroate synthase, crucial for bacterial folate synthesis .
Antitumor Potential
In vitro studies have demonstrated that pyrimidine-based compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar piperazine structure was shown to inhibit cell proliferation in human cancer cells by disrupting the cell cycle and promoting programmed cell death .
Neuropharmacological Effects
Research involving piperazine derivatives has indicated potential anxiolytic and antidepressant effects. In animal models, these compounds modulated serotonin and dopamine pathways, suggesting a role in mood regulation .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often sulfonylated using 4-tert-butylbenzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride) and inert atmosphere to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical .
Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated DMSO solution. Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL software provides bond lengths, angles, and torsion angles. For example, analogous piperazine-pyrimidine hybrids show planar pyrimidine rings and chair conformations in piperazine moieties .
Q. What in vitro pharmacological screening models are suitable for evaluating this compound’s bioactivity?
- Methodological Answer : Use kinase inhibition assays (e.g., EGFR or PI3Kα) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Cell viability assays (MTT or resazurin) in cancer lines (e.g., MCF-7 or A549) at 1–100 μM concentrations over 48–72 hours can assess cytotoxicity. Include positive controls (e.g., staurosporine) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How can contradictory data in solubility and stability studies be resolved?
- Methodological Answer : Contradictions often arise from solvent polarity and pH variations. Use Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., DMSO for stock solutions). Stability studies via HPLC-UV (C18 column, 0.1% TFA in acetonitrile/water gradient) at 25°C and 40°C over 14 days quantify degradation. For instance, tert-butyl groups enhance hydrophobicity but may reduce aqueous stability .
Q. What computational strategies predict the compound’s binding modes and pharmacokinetic properties?
- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (PDB: 1M7T for kinases) identifies key interactions (e.g., hydrogen bonds with pyrimidine N1). ADMET prediction via SwissADME calculates logP (∼3.5), topological polar surface area (∼70 Ų), and blood-brain barrier permeability. MD simulations (GROMACS) over 100 ns validate binding stability .
Q. How do structural modifications (e.g., sulfonyl group replacement) impact bioactivity?
- Methodological Answer : Replace the 4-tert-butylbenzenesulfonyl group with acetyl or tosyl groups via reductive amination. Compare IC₅₀ values in kinase assays. For example, sulfonyl groups enhance electrostatic interactions but may increase metabolic clearance. SAR studies show bulkier substituents improve target affinity but reduce solubility .
Methodological Considerations
Q. Which analytical techniques confirm purity and identity during synthesis?
- Answer : High-resolution mass spectrometry (HRMS, ESI+) confirms molecular ions ([M+H]⁺, calc. 417.18). ¹H/¹³C NMR in DMSO-d₆ identifies characteristic peaks: pyrimidine H4 (δ 8.3 ppm), piperazine CH₂ (δ 3.2 ppm), and tert-butyl protons (δ 1.3 ppm). Purity ≥95% is verified via HPLC (retention time 8.2 min, 220 nm) .
Q. What strategies mitigate piperazine ring oxidation during storage?
- Answer : Store under argon at −20°C in amber vials. Add antioxidants (0.1% BHT) to solid samples. Lyophilization reduces hydrolytic degradation. Periodic FT-IR analysis (1680 cm⁻¹ for sulfonamide C=O) monitors stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
